molecular formula C10H10N2 B1349114 2-(4-Methylphenyl)-1H-imidazole CAS No. 37122-50-2

2-(4-Methylphenyl)-1H-imidazole

Cat. No.: B1349114
CAS No.: 37122-50-2
M. Wt: 158.2 g/mol
InChI Key: QHNDFWPCDITBSG-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methylphenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the imidazole ring can be functionalized at different positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylphenyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse functionalization, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-(4-methylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDFWPCDITBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344035
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37122-50-2
Record name 2-(4-Methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 2-(4-Methylphenyl)-1H-imidazole into the structure of aromatic polyamides?

A1: The incorporation of this compound, as part of a diamine monomer, influences the properties of the resulting aromatic polyamides. Specifically, the research highlights the impact of this structural unit on the polymers' solubility and glass transition temperature (Tg) [].

Q2: How does the presence of this compound affect the thermal properties of the synthesized polyamides?

A2: The study found that incorporating a phenoxy group adjacent to the imidazole unit, as seen in the diamine 4,5-bis[4-(4-aminophenoxy)phenyl]-2-phenylimidazole, led to a significant decrease in Tg compared to analogous polyamides lacking the phenoxy unit. This suggests that the this compound, in combination with the phenoxy group, introduces flexibility into the polymer backbone, ultimately influencing its thermal properties [].

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